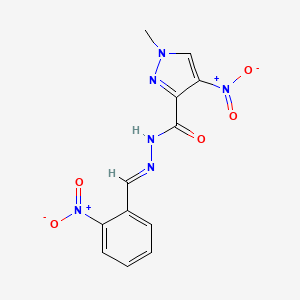

![molecular formula C20H26N2O3S B5577350 N-1,9-二氧杂螺[5.5]十一烷-4-基-2-[(1-甲基-1H-吲哚-3-基)硫代]乙酰胺](/img/structure/B5577350.png)

N-1,9-二氧杂螺[5.5]十一烷-4-基-2-[(1-甲基-1H-吲哚-3-基)硫代]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction This compound belongs to a class of chemicals characterized by the dioxaspiro[5.5]undecane framework, which is notable for its unique spirocyclic structure incorporating both oxygen and sulfur atoms within the ring system. These compounds are of interest due to their diverse chemical properties and potential biological activities.

Synthesis Analysis The synthesis of similar compounds involves reactions such as the coupling of benzenesulfonyltetrahydropyrans with hydroxybutenolides, or the reaction of aminobenzothiazole with chloroacetyl chloride, hydrazine hydrate, isatin, and thioglycolic acid. These methods underline the diverse strategies employed in synthesizing compounds within this chemical family, highlighting the importance of spirocyclic intermediates and the use of various catalysts and reagents (Baylis et al., 1993) (Borad et al., 2015).

Molecular Structure Analysis The molecular structure of compounds within this class can be analyzed through various spectroscopic techniques, including NMR and X-ray crystallography. The dioxaspiro framework typically exhibits a complex stereometry and conformational dynamics, as highlighted by studies on similar compounds (Zhang et al., 2008).

Chemical Reactions and Properties These compounds participate in diverse chemical reactions, reflecting their rich functional group chemistry. They have been used in Prins cascade cyclizations and in constructing polyfunctionalized derivatives. The reactions often involve nucleophilic additions and cycloadditions, underlining the reactivity of the spirocyclic framework (Reddy et al., 2014) (Liu et al., 2021).

科学研究应用

合成和抗菌活性

合成了一系列新的 N-(苯并[d]噻唑-2-基)-2-((2,4'-二氧杂螺[吲哚啉-3, 2'-噻唑烷]-3'-基)氨基)乙酰胺衍生物,目的是发现新的抗菌剂。这些化合物针对革兰氏阳性菌和革兰氏阴性菌进行了测试,显示出广谱抗菌活性。这突出了 N-1,9-二氧杂螺[5.5]十一烷-4-基-2-[(1-甲基-1H-吲哚-3-基)硫代]乙酰胺衍生物在促进抗菌新药开发中的潜力 (Borad 等人,2015).

抗高血压应用

对 9-取代的 1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮的抗高血压特性进行了研究,包括 N-1,9-二氧杂螺[5.5]十一烷-4-基-2-[(1-甲基-1H-吲哚-3-基)硫代]乙酰胺的衍生物,已证明在降低自发性高血压大鼠的血压方面具有显着活性。这些发现强调了该化合物在创造高血压新疗法中的相关性 (Clark 等人,1983).

化学合成和结构阐明

研究表明 N-1,9-二氧杂螺[5.5]十一烷-4-基-2-[(1-甲基-1H-吲哚-3-基)硫代]乙酰胺在化学合成中具有多功能性,特别是在形成复杂螺环化合物方面。这些化合物已通过各种光谱技术合成和表征,有助于更广泛地了解螺环化合物化学,并提供了对它们在材料科学和药物化学中潜在应用的见解 (Baylis 等人,1993).

属性

IUPAC Name |

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-2-(1-methylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-22-13-18(16-4-2-3-5-17(16)22)26-14-19(23)21-15-6-9-25-20(12-15)7-10-24-11-8-20/h2-5,13,15H,6-12,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJIXYNCDNFXMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCOC4(C3)CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide](/img/structure/B5577271.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)

![4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5577304.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5577311.png)

![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)

![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)

![1-(4-methoxyphenyl)-2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethanone](/img/structure/B5577317.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5577326.png)

![2-{3-[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5577330.png)

![3-({4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5577337.png)